molecular formula C14H18N2O6S B2694638 N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide CAS No. 849677-59-4

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide

Cat. No. B2694638
CAS RN: 849677-59-4
M. Wt: 342.37
InChI Key: NCWWBUGGFPUKKP-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide, also known as DEA/NO, is a compound that has been widely used in scientific research for its ability to release nitric oxide (NO) in a controlled manner. Nitric oxide is an important signaling molecule in the body that regulates a variety of physiological processes, including blood pressure, immune function, and neurotransmission. DEA/NO has been used to study the effects of NO on these processes and to develop new treatments for diseases such as hypertension, cancer, and neurodegenerative disorders.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on synthesized 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities. These compounds, particularly those with halogens on the aromatic ring, have demonstrated favorable outcomes against cancer cells and in managing inflammation and pain. Specifically, a compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable efficacy in these areas, suggesting its potential development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the importance of precise chemical modifications in drug development. This process, utilizing specific catalysts and acyl donors, underscores the intricate chemical engineering behind pharmaceutical synthesis, offering insights into methods for enhancing drug efficacy and specificity (Magadum & Yadav, 2018).

Novel Synthesis and Pharmacological Assessment

The development of novel acetamide derivatives through Leuckart synthesis has been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research not only contributes to the discovery of new therapeutic agents but also enhances understanding of the structural determinants of pharmacological activity. Compounds with specific substituents, like bromo, tert-butyl, and nitro groups, have shown promising activity, illustrating the role of chemical structure in medicinal efficacy (Rani, Pal, Hegde, & Hashim, 2016).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-15(11-7-8-23(20,21)10-11)14(17)9-22-13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWWBUGGFPUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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